

An In-depth Technical Guide to the NMR Spectra of Diethyl Disulfide

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Compound of Interest

Compound Name: Diethyl disulfide

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This technical guide provides a comprehensive overview of the Proton (^1H) and Carbon-13 (^{13}C) Nuclear Magnetic Resonance (NMR) spectra of **diethyl disulfide**. This document details experimental protocols and presents spectral data in a clear, tabular format to facilitate easy reference and comparison.

Introduction to Diethyl Disulfide NMR Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. For a compound like **diethyl disulfide** ($\text{CH}_3\text{CH}_2\text{SSCH}_2\text{CH}_3$), ^1H and ^{13}C NMR spectra provide definitive information about its molecular structure, including the chemical environment of the protons and carbon atoms. This guide will delve into the characteristic chemical shifts, multiplicities, and coupling constants observed for **diethyl disulfide**.

Experimental Protocols

The acquisition of high-quality NMR spectra is fundamental to accurate structural analysis. Below is a detailed methodology for obtaining the ^1H and ^{13}C NMR spectra of **diethyl disulfide**.

Sample Preparation:

- **Solvent Selection:** Deuterated chloroform (CDCl_3) is a commonly used solvent for the NMR analysis of **diethyl disulfide** due to its excellent solubilizing properties and the presence of a distinct residual solvent peak for referencing.
- **Concentration:** For ^1H NMR, a concentration of 10-20 mg of **diethyl disulfide** in 0.6-0.7 mL of CDCl_3 is typically sufficient. For the less sensitive ^{13}C NMR, a higher concentration of approximately 50 mg in the same volume of solvent is recommended to achieve a good signal-to-noise ratio.
- **Procedure:** a. Accurately weigh the desired amount of **diethyl disulfide** and dissolve it in the appropriate volume of deuterated solvent within a clean, dry vial. b. Gently agitate the mixture to ensure complete dissolution. c. Transfer the solution into a 5 mm NMR tube using a Pasteur pipette. A small plug of glass wool can be used to filter any particulate matter.

NMR Data Acquisition:

The following parameters are recommended for acquiring ^1H and ^{13}C NMR spectra on a standard NMR spectrometer (e.g., 300-500 MHz).

^1H NMR Spectroscopy:

- **Pulse Program:** A standard single-pulse sequence is typically employed.
- **Temperature:** Spectra are usually recorded at an ambient probe temperature (e.g., 298 K).
- **Number of Scans:** 8 to 16 scans are generally adequate to obtain a spectrum with a good signal-to-noise ratio.
- **Relaxation Delay:** A relaxation delay of 1-2 seconds between scans is recommended.
- **Spectral Width:** A spectral width of approximately -1 to 9 ppm is suitable.
- **Referencing:** The residual proton signal of CDCl_3 at 7.26 ppm can be used as a reference.

^{13}C NMR Spectroscopy:

- **Pulse Program:** A standard proton-decoupled single-pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom.

- **Temperature:** The experiment is typically run at ambient probe temperature.
- **Number of Scans:** Due to the low natural abundance of the ^{13}C isotope, a significantly higher number of scans (e.g., 128 or more) is required.
- **Relaxation Delay:** A longer relaxation delay of 2-5 seconds is advisable to ensure full relaxation of the carbon nuclei.
- **Spectral Width:** A spectral width of -10 to 180 ppm is appropriate.
- **Referencing:** The carbon signal of CDCl_3 at 77.0 ppm is used for chemical shift referencing.

Data Presentation: ^1H and ^{13}C NMR Spectral Data

The following tables summarize the quantitative ^1H and ^{13}C NMR spectral data for **diethyl disulfide**.

Table 1: ^1H NMR Spectral Data for **Diethyl Disulfide**

Chemical Shift (δ) [ppm]	Multiplicity	Coupling Constant (J) [Hz]	Integration	Assignment
~2.67	Quartet	~7.5	4H	-S-CH ₂ -CH ₃
~1.32	Triplet	~7.5	6H	-S-CH ₂ -CH ₃

Note: The exact chemical shifts can vary slightly depending on the solvent and the spectrometer frequency.

Table 2: ^{13}C NMR Spectral Data for **Diethyl Disulfide**

Chemical Shift (δ) [ppm]	Assignment
32.90	-S-CH ₂ -CH ₃
14.49	-S-CH ₂ -CH ₃

Data sourced from a spectrum acquired at 25.16 MHz in CDCl₃.^[1]

Visualization of Diethyl Disulfide and NMR Assignments

The following diagram illustrates the molecular structure of **diethyl disulfide** with the corresponding ¹H and ¹³C NMR assignments.

Diethyl Disulfide structure with NMR assignments.

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References

- 1. Diethyl disulfide | C₄H₁₀S₂ | CID 8077 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Phone: (601) 213-4426

Email: info@benchchem.com